molecular formula C20H19FN4O3S B2890320 2-((1-(4-fluorophenyl)-5-(3-nitrophenyl)-1H-imidazol-2-yl)thio)-N-isopropylacetamide CAS No. 1235100-75-0

2-((1-(4-fluorophenyl)-5-(3-nitrophenyl)-1H-imidazol-2-yl)thio)-N-isopropylacetamide

Cat. No.: B2890320
CAS No.: 1235100-75-0
M. Wt: 414.46
InChI Key: TZCQYUVEGQMIEW-UHFFFAOYSA-N
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Description

Synthesis Analysis

The synthesis of such a compound would likely involve several steps, each introducing a different functional group. The exact synthesis would depend on the starting materials available and the specific reactions used. It’s common to use techniques like nucleophilic substitution, condensation reactions, or coupling reactions in the synthesis of complex organic molecules .


Molecular Structure Analysis

The molecular structure of a compound like this can be determined using techniques like X-ray crystallography or NMR spectroscopy . These techniques can provide information about the arrangement of atoms in the molecule and the types of bonds present.


Chemical Reactions Analysis

The reactivity of this compound would be influenced by the functional groups present. For example, the imidazole ring might participate in acid-base reactions, the thioether group might undergo oxidation, and the acetamide group could be involved in hydrolysis reactions .


Physical and Chemical Properties Analysis

The physical and chemical properties of a compound like this can be predicted based on its structure. For example, it’s likely to be a solid at room temperature, and its solubility in different solvents can be estimated based on the polar and nonpolar parts of the molecule .

Scientific Research Applications

Synthesis and Evaluation of Novel Compounds

  • Development of Histamine Antagonists : A study explored the synthesis of imidazole derivatives as potent H3-receptor histamine antagonists, indicating the potential for developing new therapeutic agents targeting histamine receptors to treat allergies or sleep disorders (Ganellin et al., 1996).

  • Antianxiety and Antimicrobial Applications : Another study synthesized imidazolyl acetic acid derivatives and evaluated them for anti-inflammatory and analgesic activities, showcasing their potential in creating new treatments for inflammation and pain (Khalifa & Abdelbaky, 2008).

  • Cancer Research : Research into imidazothiadiazole analogs revealed compounds with powerful cytotoxic results against breast cancer, highlighting the role of these derivatives in developing anticancer drugs (Abu-Melha, 2021).

  • Imaging Agents for Neurodegenerative Disorders : Compounds synthesized for studying the peripheral benzodiazepine receptor using positron emission tomography (PET) suggest applications in imaging and diagnosis of neurodegenerative diseases (Fookes et al., 2008).

  • Antimycobacterial Activity : The synthesis of fluorinated benzothiazolo imidazole compounds and their evaluation for antimycobacterial activity illustrate the ongoing search for effective treatments against bacterial infections, particularly tuberculosis (Sathe et al., 2011).

Future Directions

The future research directions for a compound like this could include exploring its potential uses in various applications, such as in the development of new drugs or materials, or studying its reactivity to discover new chemical reactions .

Properties

IUPAC Name

2-[1-(4-fluorophenyl)-5-(3-nitrophenyl)imidazol-2-yl]sulfanyl-N-propan-2-ylacetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H19FN4O3S/c1-13(2)23-19(26)12-29-20-22-11-18(14-4-3-5-17(10-14)25(27)28)24(20)16-8-6-15(21)7-9-16/h3-11,13H,12H2,1-2H3,(H,23,26)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

TZCQYUVEGQMIEW-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)NC(=O)CSC1=NC=C(N1C2=CC=C(C=C2)F)C3=CC(=CC=C3)[N+](=O)[O-]
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H19FN4O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

414.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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